molecular formula C8H7F3N2O2 B1657901 [2-Nitro-4-(trifluoromethyl)phenyl]methanamine CAS No. 58579-56-9

[2-Nitro-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1657901
CAS No.: 58579-56-9
M. Wt: 220.15
InChI Key: YEPQBZHQKFWZPL-UHFFFAOYSA-N
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Description

[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is an organic compound characterized by the presence of a benzenemethanamine core substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile: This method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide.

    Heating with Cyanide and Catalysts: Another method involves heating 3-nitro-4-chlorobenzotrifluoride with cyanide and catalysts such as cuprous bromide and nickel bromide in a solvent like N-methyl-2-pyrrolidone.

Industrial Production Methods: The industrial production of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- typically follows the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

    Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of plastoquinone in plants . This inhibition disrupts the electron transport chain, leading to the death of the plant.

Comparison with Similar Compounds

Uniqueness:

    [2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is unique due to the presence of both an amine and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

58579-56-9

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2

InChI Key

YEPQBZHQKFWZPL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN

Origin of Product

United States

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